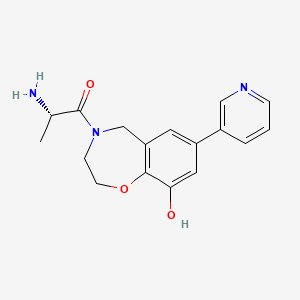![molecular formula C16H26N4O B5329945 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol](/img/structure/B5329945.png)
3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CP-55940 and is a synthetic cannabinoid that acts as a potent agonist of the CB1 and CB2 receptors. The purpose of
Mecanismo De Acción
The mechanism of action of 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol involves its binding to the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, appetite, and mood. By binding to these receptors, 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol can modulate the activity of the endocannabinoid system and produce various effects in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol can vary depending on the dosage and the specific receptors that it binds to. Some of the effects that have been observed in scientific studies include pain relief, anti-inflammatory effects, and neuroprotective effects. This compound has also been shown to have potential applications in the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of the compound on specific physiological processes and to better understand the mechanisms of action of the endocannabinoid system. However, one of the limitations of using this compound is its potential for toxicity and adverse effects, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research involving 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol. One area of interest is the development of new drugs based on the structure of this compound, which could have potential applications in the treatment of various medical conditions. Another area of interest is the study of the long-term effects of this compound on the endocannabinoid system and the body as a whole. Additionally, further research is needed to better understand the potential risks and benefits of using this compound in various experimental settings.
Métodos De Síntesis
The synthesis of 3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol involves several steps. The first step is the synthesis of the intermediate 4-(4-cyclopentylpyrimidin-2-yl)piperazine, which is achieved by reacting cyclopentylamine with 2,4-dichloropyrimidine. The second step involves the reaction of the intermediate with 3-chloropropan-1-ol in the presence of a base such as potassium carbonate. The final step involves the purification of the product using chromatography techniques.
Aplicaciones Científicas De Investigación
3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol has been used in various scientific research studies, particularly in the field of pharmacology. This compound has been shown to have potential applications in the treatment of various medical conditions such as pain, inflammation, and neurodegenerative diseases. It has also been used in studies related to drug addiction and drug abuse.
Propiedades
IUPAC Name |
3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c21-13-3-8-19-9-11-20(12-10-19)16-17-7-6-15(18-16)14-4-1-2-5-14/h6-7,14,21H,1-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUVYTHDBQLTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC=C2)N3CCN(CC3)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2H-tetrazol-2-yl)acetamide](/img/structure/B5329863.png)
![1-amino-N-({1-[(6-chloro-3-pyridinyl)methyl]-3-pyrrolidinyl}methyl)cyclopentanecarboxamide dihydrochloride](/img/structure/B5329867.png)
![7-(3-chlorophenyl)-4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5329880.png)
![4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5329887.png)
![3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5329893.png)

![2-(4-chlorophenyl)-3-[1-(2-fluorophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5329931.png)
![6-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]carbonyl}-5-(pyrrolidin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5329934.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5329946.png)
![1-{1-[(6-azepan-1-ylpyridin-3-yl)carbonyl]piperidin-3-yl}-3-methylbutan-1-one](/img/structure/B5329952.png)


![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-ethylphenyl)acetamide](/img/structure/B5329981.png)